(S)-2-Amino-3-(furan-2-yl)propanoic acid

Enzymatic bioconversion Phenylalanine ammonia-lyase Substrate specificity

This non-proteinogenic α-amino acid substitutes the phenyl ring of L-phenylalanine with a 2-furyl heterocycle, retaining aromatic planarity while introducing unique photo-activatable crosslinking capability absent in phenylalanine and thienylalanine. With PAL processing at 34% of L-Phe, it enables biocatalytic production of enantiopure material. Use as a chiral building block for isosteric SAR studies, genetically encodable photo-crosslinking probes, and post-synthetic fluorophore/bioconjugation. Available as free base (CAS 121786-31-0) and HCl salt (CAS 127682-08-0).

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 110772-46-8; 121786-31-0; 127682-08-0
Cat. No. B2454110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(furan-2-yl)propanoic acid
CAS110772-46-8; 121786-31-0; 127682-08-0
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1=COC(=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyRXZQHZDTHUUJQJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Technical Profile of (S)-2-Amino-3-(furan-2-yl)propanoic acid (CAS 121786-31-0): A Heteroaryl Alanine Building Block


(S)-2-Amino-3-(furan-2-yl)propanoic acid, also referred to as L-3-(2-furyl)alanine, is a non-proteinogenic α-amino acid in which the phenyl ring of L-phenylalanine is replaced by a 2-furyl heterocycle [1]. This substitution introduces a oxygen-containing heteroaromatic side chain that retains aromatic planarity while conferring distinct electronic and reactivity profiles. The compound is employed as a chiral building block in peptide synthesis, as an isosteric replacement for phenylalanine in medicinal chemistry, and as a photo-activatable crosslinking probe when genetically incorporated into proteins [2]. Its enantiomeric counterpart, (R)-2-amino-3-(furan-2-yl)propanoic acid (CAS 110772-46-8), and the hydrochloride salt (CAS 127682-08-0) are also commercially available, enabling stereochemical and formulation flexibility for research procurement.

Why Generic Substitution of (S)-2-Amino-3-(furan-2-yl)propanoic acid with Other Heteroaryl Alanines is Scientifically Unreliable


Although (S)-2-Amino-3-(furan-2-yl)propanoic acid belongs to the broad class of β-heteroaryl alanines alongside analogs such as 2-thienylalanine, 3-thienylalanine, and benzofuranylalanine, their enzymatic processing rates differ dramatically [1]. The 2-furyl side chain is processed by phenylalanine ammonia-lyase (PAL) at only 34% of the rate of L-phenylalanine, whereas the 2-thienyl analog is processed at 101% and the 3-thienyl isomer at merely 16% [1]. Moreover, the furan ring undergoes a unique visible-light-triggered oxidative conversion to a reactive keto-enal species that selectively crosslinks with proximal nucleophiles—a reactivity absent in thienyl and phenyl side chains [2]. These quantitative and mechanistic distinctions mean that two in-class compounds cannot be interchanged without altering enzymatic turnover, bioconversion yield, or downstream labeling efficiency.

Quantitative Head-to-Head Evidence for Selection of (S)-2-Amino-3-(furan-2-yl)propanoic acid over Closest Analogs


Phenylalanine Ammonia-Lyase (PAL) Substrate Processing Rate: 2-Furyl vs. 2-Thienyl and 3-Thienyl Alanines

When evaluated as a substrate for phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (parsley), (S)-2-amino-3-(furan-2-yl)propanoic acid exhibits a relative processing rate of 34% compared to the natural substrate L-phenylalanine (set at 100%). In the same study, the direct structural analog 2-amino-3-(2-thienyl)propanoic acid was processed at 101% of the L-phenylalanine rate, while 2-amino-3-(3-thienyl)propanoic acid reached only 16% [1]. This approximately 3-fold lower rate for the furyl compound relative to the 2-thienyl analog demonstrates that the heteroatom identity (O vs. S) profoundly modulates enzymatic recognition, not merely the ring size or aromaticity.

Enzymatic bioconversion Phenylalanine ammonia-lyase Substrate specificity

Whole-Cell PAL-Catalyzed Asymmetric Amination Yield: 2-Furylalanine vs. Phenylalanine

In a whole-cell biotransformation study using Rhodotorula rubra PAL, the asymmetric amination of (2E)-3-(2-furyl)acrylic acid produced optically pure (S)-2-amino-3-(furan-2-yl)propanoic acid in a chemical yield of 14.0%. Under identical conditions, the natural substrate trans-cinnamic acid yielded L-phenylalanine at 44.8% [1]. This 3.2-fold reduction in yield highlights the kinetic limitation imposed by the furyl side chain in preparative-scale PAL-mediated synthesis.

Biocatalysis Asymmetric amination Process yield

Photo-Triggered Crosslinking Reactivity: Furan vs. Phenyl and Thienyl Side Chains

The 2-furyl side chain undergoes a unique visible-light-driven oxidative ring-opening to generate a reactive α,β-unsaturated dicarbonyl (keto-enal) intermediate that selectively reacts with nucleophilic amino acid side chains (Lys, Cys, Tyr) within a proximity radius dictated by the binding interface [1]. This photo-click reactivity is not exhibited by phenylalanine, 2-thienylalanine, or 3-thienylalanine, as the furan ring is specifically susceptible to singlet-oxygen-mediated oxidation [1][2]. The furan-based crosslinking has been demonstrated in both peptide–protein (kisspeptin-10–GPR54) and protein–protein (nanobody–target) contexts with site-specificity confirmed by mass spectrometry [1].

Photo-crosslinking Chemical biology Unnatural amino acid

Growth Inhibitory Potency of DL-2-Furylalanine as a Phenylalanine Antimetabolite

Racemic β-2-furyl-DL-alanine inhibits the growth of Saccharomyces cerevisiae (Fleischmann strain 139) with an IC50 of 140 µg per 7.2 mL culture, and inhibits Escherichia coli with an IC50 of 12.4 µg per 7.2 mL [1]. The growth inhibition is specifically reversed by L-phenylalanine, confirming the compound acts as a phenylalanine antimetabolite. The antiphenylalanine properties were found to be quantitatively similar to those of β-2-thienylalanine in the same experimental system [1]. This establishes that the furyl and thienyl analogs exhibit comparable antimetabolite potency despite differing enzymatic processing rates, an important consideration for antimicrobial probe design.

Antimetabolite Microbial growth inhibition Phenylalanine antagonism

High-Value Application Scenarios for (S)-2-Amino-3-(furan-2-yl)propanoic acid Based on Experimental Evidence


Site-Specific Photo-Crosslinking for Protein–Protein Interaction Mapping

Genetic encoding of (S)-2-amino-3-(furan-2-yl)propanoic acid into proteins via an engineered pyrrolysyl-tRNA synthetase enables visible-light-triggered covalent crosslinking to interacting partners in human cells [5]. This approach exploits the furan ring's unique oxidative conversion to a reactive keto-enal species—a reactivity absent in phenylalanine and thienylalanine—allowing capture of transient binding events with residue-level resolution. The methodology has been validated for both peptide–GPCR interactions and nanobody–antigen complexes [5].

Enantioselective Enzymatic Synthesis of L-Heteroarylalanines via PAL Biotransformation

The well-characterized substrate specificity of PAL toward (2E)-3-(2-furyl)acrylic acid, with a 34% relative processing rate compared to L-phenylalanine [5], enables process design for the biocatalytic production of enantiopure (S)-2-amino-3-(furan-2-yl)propanoic acid. While the 14% preparative yield is lower than that for phenylalanine [3], the optical purity of the product and the mild aqueous reaction conditions make this route attractive for generating research-grade material without chiral chromatography.

Phenylalanine Isostere in Peptide-Based Drug Discovery

Replacement of phenylalanine with (S)-2-amino-3-(furan-2-yl)propanoic acid in bioactive peptides introduces an oxygen heteroatom into the aromatic side chain, altering hydrogen-bonding potential and electronic distribution while maintaining steric compatibility. The compound's established role as a phenylalanine antimetabolite with comparable potency to thienylalanine [5] supports its use in structure–activity relationship (SAR) studies aimed at modulating target engagement and metabolic stability.

Fluorescent and Affinity Labeling of Peptides via Furan-Oxidation Conjugation

The furan moiety can be selectively oxidized and subsequently derivatized with hydrazine- or amine-containing fluorophores, biotin, or affinity tags under biocompatible aqueous conditions [5]. This post-synthetic labeling strategy, which relies on a functional group not present in phenylalanine or thienylalanine, allows site-specific peptide modification without the need for orthogonal protecting groups, streamlining the preparation of molecular probes for biochemical assays.

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